molecular formula C5H11Cl2N B2984071 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride CAS No. 2309468-85-5

3-(Chloromethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2984071
CAS No.: 2309468-85-5
M. Wt: 156.05
InChI Key: GSNOZJYUTITFDD-BPNVWSNHSA-N
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Description

3-(Chloromethyl)cyclobutan-1-amine hydrochloride (IUPAC name: (1R,3R)-3-(chloromethyl)cyclobutan-1-amine hydrochloride) is a cyclobutane derivative featuring a chloromethyl (-CH2Cl) substituent and an amine group in the 1-position, stabilized as a hydrochloride salt. Its molecular formula is C5H11Cl2N, with a molecular weight of 156.06 g/mol . This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical research, where its rigid cyclobutane ring and reactive chloromethyl group enable applications in drug design and chiral intermediate synthesis.

Properties

IUPAC Name

3-(chloromethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNOZJYUTITFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride involves several steps. One common synthetic route includes the chloromethylation of cyclobutan-1-amine. The reaction conditions often involve the use of chloromethylating agents such as formaldehyde and hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-(Chloromethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclobutanone derivatives or reduction to form cyclobutan-1-amine derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Chloromethyl)cyclobutan-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride involves its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the design of enzyme inhibitors, where it can irreversibly bind to the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-(chloromethyl)cyclobutan-1-amine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties Evidence Source
3-(Chloromethyl)cyclobutan-1-amine hydrochloride C5H11Cl2N 156.06 -CH2Cl (chloromethyl) Reactive chloromethyl group; high potential for nucleophilic substitution
3-Methylcyclobutan-1-amine hydrochloride C5H10ClN 119.59 -CH3 (methyl) Lower steric hindrance; higher volatility compared to chloromethyl derivative
3,3-Dimethylcyclobutan-1-amine hydrochloride C6H14ClN 135.64 -CH3 (two methyl groups) Increased steric bulk; reduced reactivity in substitution reactions
3-(Fluoromethyl)cyclobutan-1-amine hydrochloride C5H9ClFN 216.33 -CH2F (fluoromethyl) Stronger C-F bond; higher electronegativity affects solubility
trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride C10H12BrClFN 280.57 Aromatic bromo/fluoro Aromatic interactions; higher molecular weight impacts pharmacokinetics
(1R,3R)-3-Methoxycyclobutan-1-amine hydrochloride C5H12ClNO 137.61 -OCH3 (methoxy) Electron-donating group; stabilizes amine via conjugation

Reactivity and Functional Group Analysis

  • Chloromethyl Group : The -CH2Cl group in the target compound is highly reactive in nucleophilic substitution (SN2) reactions, making it valuable for alkylation or cross-coupling reactions. This contrasts with 3-methyl and 3,3-dimethyl derivatives, where methyl groups lack leaving-group capacity .
  • Fluoromethyl vs. Chloromethyl : The fluoromethyl derivative (C5H9ClFN) exhibits greater bond strength (C-F vs. C-Cl), reducing reactivity but enhancing metabolic stability in drug candidates .
  • This property is critical in receptor-binding applications .

Stereochemical Considerations

The stereochemistry of cyclobutanamine derivatives significantly impacts biological activity. For example:

  • The (1R,3R) configuration in the target compound ensures spatial alignment for binding to chiral targets, similar to enantiopure intermediates like those used in Encenicline hydrochloride synthesis (a related nAChR agonist) .
  • (1s,3s)-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride (C7H16ClNO) demonstrates how stereochemistry influences solubility; its bulky isopropyloxy group reduces aqueous solubility compared to the compact chloromethyl group .

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s synthesis (53.1% yield in related routes ) is comparable to 3,3-dimethylcyclobutan-1-amine hydrochloride but less efficient than methoxy derivatives, which benefit from milder reaction conditions .
  • Purity and Stability : Hydrochloride salts like 3-(chloromethyl)cyclobutan-1-amine typically exhibit high chemical purity (>99%) but require anhydrous storage due to hygroscopicity, similar to other cyclobutanamine salts .

Biological Activity

3-(Chloromethyl)cyclobutan-1-amine;hydrochloride is a compound that has garnered attention for its potential biological activity and utility in various scientific fields. This article explores its biological mechanisms, chemical properties, and applications, supported by relevant data and research findings.

This compound is characterized by its chloromethyl group, which plays a critical role in its reactivity. The compound can undergo several types of chemical reactions, including:

  • Substitution Reactions : The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : It can be oxidized to form cyclobutanone derivatives.
  • Reduction Reactions : It can be reduced to yield cyclobutan-1-amine derivatives.
  • Hydrolysis : The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

The mechanism of action involves the formation of covalent bonds with nucleophilic sites on biological molecules, leading to alterations in their activity or function. This interaction can impact various biochemical pathways, making it useful in the design of enzyme inhibitors and other therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes due to its ability to form covalent bonds, thus affecting their catalytic functions. For instance, it may inhibit lipoxygenases, which are involved in inflammatory processes .
  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antibacterial and antifungal activities, although specific data on this compound is limited.

Research Applications

The compound has been utilized in various research applications, including:

  • Pharmaceutical Development : It serves as a building block for synthesizing more complex pharmaceutical compounds. Its reactivity allows for the exploration of new drug candidates targeting various diseases.
  • Material Science : The compound is used in developing new materials and polymers due to its unique chemical properties.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameKey FeaturesBiological Activity
3-(Chloromethyl)cyclobutan-1-amineContains chloromethyl groupPotential enzyme inhibitor
Cyclobutan-1-amineLacks chloromethyl groupDifferent reactivity
3-(Bromomethyl)cyclobutan-1-amineContains bromomethyl groupVaries in biological activity
3-(Hydroxymethyl)cyclobutan-1-amineContains hydroxymethyl groupDifferent chemical properties

Case Studies

Several case studies have demonstrated the biological relevance of similar compounds:

  • Inhibition Studies : Research has shown that related cyclobutane derivatives exhibit potent inhibition against human carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in treating conditions like glaucoma or epilepsy .
  • Antimicrobial Activity : A study on Mannich bases indicated that structurally similar compounds possess significant antimicrobial properties, paving the way for further exploration into their use as antibiotics .

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